REACTION_CXSMILES
|
NCCO[CH2:5][O:6][CH2:7][CH2:8]N.[NH2:10][CH2:11][CH2:12]COCCOCCCN.[NH2:22][CH2:23]CCOCCCCOCCN.NCCCOCCOCCOCCCCN.NCCCOCCOCCOCCOCCCN.NCCCOCCCCCCCCCCCCOCCCN.NCCCOCCCCOCCCN.NCCCOCCCCCCOCCCN.NCCCOCC(C)(C)COCCCN>>[NH2:22][CH2:23][CH2:8][CH2:7][O:6][CH2:5][CH2:12][CH2:11][NH2:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCOCOCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCOCCCCOCCCN
|
Name
|
1,14-diamino-4,11-dioxatetradecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCOCCCCCCOCCCN
|
Name
|
1,14-diamino-6,6,8(6,8,8)-trimethyl-4,11-dioxatetradecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCOCC(COCCCN)(C)C
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCOCCOCCCN
|
Name
|
1,10-diamino-4,7-dioxa-5-methyldecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,11-diamino-4,9-dioxaundecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCOCCCCOCCN
|
Name
|
1,11-diamino-4,8-dioxa-5-methylundecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,14-diamino-4,7,10-trioxatetradecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCOCCOCCOCCCCN
|
Name
|
1,13-diamino-4,7,10-trioxa-5,8-dimethyltridecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCOCCOCCOCCOCCCN
|
Name
|
1,20-diamino-4,17-dioxaeicosane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCOCCCCCCCCCCCCOCCCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NCCCOCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |